Chlorthal-dimethyl

Catalog No.
S523568
CAS No.
1861-32-1
M.F
C10H6Cl4O4
M. Wt
332.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorthal-dimethyl

CAS Number

1861-32-1

Product Name

Chlorthal-dimethyl

IUPAC Name

dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate

Molecular Formula

C10H6Cl4O4

Molecular Weight

332.0 g/mol

InChI

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3

InChI Key

NPOJQCVWMSKXDN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl

solubility

LESS THAN 5% IN WATER; GREATER THAN 5% IN CYCLOHEXANONE, ACETONE, XYLENE
Solubility (g/kg solvent @ 25 °C): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride.
7% @ 25 °C IN CARBON TETRACHLORIDE
water solubility = 0.5 mg/l @ 25 °C

Synonyms

Dacthal, DCPA, dimethyl 2,3,5,6-tetrachloro-terephthalate, dimethyl 2,3,5,6-tetrachloroterephthalate

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl

The exact mass of the compound Dacthal is 329.902 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.51e-06 mless than 5% in water; greater than 5% in cyclohexanone, acetone, xylenesolubility (g/kg solvent @ 25 °c): 120 g in dioxan, 250 g in benzene, 170 g in toluene, 140 g in xylene, 100 g in acetone, 70 g in carbon tetrachloride.7% @ 25 °c in carbon tetrachloridewater solubility = 0.5 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of methyl ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Dacthal (Dimethyl tetrachloroterephthalate)

Soil Analysis with Dacthal

Dacthal in Vegetable Crops and Strawberries

Dacthal in Onion Crops

Dacthal in Broccoli, Brussels Sprouts, Cabbage and Onions

Dacthal in Dynamo 750 Herbicide

Chlorthal-dimethyl, also known as dimethyl tetrachloroterephthalate or DCPA, is an organic compound with the chemical formula C10H6Cl4O4C_{10}H_{6}Cl_{4}O_{4}. It is primarily used as a preemergent herbicide for controlling annual grasses and certain broadleaf weeds in various agricultural settings, including vegetable crops, turf, and cotton . The compound functions by inhibiting plant growth hormones, particularly auxins, which are crucial for cell elongation and division .

DCPA acts as a pre-emergent herbicide by disrupting plant cell division during germination. It specifically inhibits microtubule assembly, essential for forming the mitotic spindle during cell division. This prevents weed seeds from establishing roots and shoots.

Toxicity

DCPA is considered moderately toxic. Studies suggest potential endocrine disruption effects on thyroid function, particularly in developing organisms []. The EPA has raised concerns about potential human health risks, leading to the suspension of technical-grade DCPA production [].

The synthesis of chlorthal-dimethyl involves chlorination processes and esterification. Initially, terephthaloyl chloride is treated with chlorine to yield tetrachloroterephthaloyl chloride. This intermediate is then esterified with methanol to produce chlorthal-dimethyl:

  • Chlorination Reaction:
    C6H4(COCl)2+4Cl2Fe catalyst C6Cl4(COCl)2C_{6}H_{4}(COCl)_{2}+4Cl_{2}\xrightarrow{Fe\text{ catalyst }}C_{6}Cl_{4}(COCl)_{2}
  • Esterification Reaction:
    C6Cl4(COCl)2+2CH3OHC6Cl4(CO2CH3)2C_{6}Cl_{4}(COCl)_{2}+2CH_{3}OH\rightarrow C_{6}Cl_{4}(CO_{2}CH_{3})_{2}

Upon application, chlorthal-dimethyl degrades primarily through hydrolysis, yielding monomethyl tetrachloroterephthalate and tetrachloroterephthalic acid as breakdown products .

The synthesis of chlorthal-dimethyl can be achieved through several methods, including:

  • Chlorination of p-Xylene: This method involves the chlorination of p-xylene followed by further reactions to produce the desired compound.
  • Esterification: The chlorinated intermediate is esterified with methanol to yield chlorthal-dimethyl.

The synthesis process was first documented in a patent filed in 1958, reflecting its long-standing use in agriculture .

Chlorthal-dimethyl is primarily utilized as a preemergent herbicide in various agricultural applications. Its key uses include:

  • Vegetable Crops: Effective against annual grasses and some broadleaf weeds.
  • Turf Management: Commonly used on lawns and golf courses.
  • Cotton Cultivation: Helps manage weed competition during early plant growth stages.

Despite its effectiveness, recent regulatory actions have led to the cancellation of all products containing chlorthal-dimethyl in Australia due to health concerns .

Studies have shown that chlorthal-dimethyl can interact adversely with various biological systems. Notably, it has been found to disrupt thyroid hormone levels in laboratory animals, indicating potential risks for human health when exposure occurs during pregnancy . Furthermore, its metabolites have been detected in environmental samples, raising concerns about bioaccumulation and ecological impact .

Chlorthal-dimethyl shares similarities with several other herbicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
Chlorthal-dimethylC10H6Cl4O4C_{10}H_{6}Cl_{4}O_{4}Inhibits auxin actionSelective for turf; significant endocrine disruption risk
PendimethalinC14H19NC_{14}H_{19}NInhibits microtubule formationBroad-spectrum; less toxic to mammals
ProdiamineC12H16NC_{12}H_{16}NInhibits cell divisionLonger residual activity; less environmental persistence
TrifluralinC13H16F3NC_{13}H_{16}F_3NDisrupts mitosisBroad-spectrum; potential carcinogenic effects

Chlorthal-dimethyl's selective action against specific weeds while posing significant risks to human health sets it apart from these other herbicides.

Chlorthal-dimethyl functions as a selective preemergence herbicide through sophisticated cellular disruption mechanisms that target fundamental processes in plant development. The primary mode of action involves microtubule assembly inhibition, specifically interfering with the formation and organization of microtubules during cell division [1] [2]. This mechanism disrupts mitosis by preventing proper alignment of microtubules, thereby inhibiting cell division and preventing susceptible weed seedlings from establishing successfully [3].

The herbicide operates through auxin antagonism, interfering with plant growth hormones that are essential for cell elongation, root formation, and bud development [4] [5]. This dual mechanism of action makes chlorthal-dimethyl particularly effective against germinating seeds and emerging seedlings while having minimal impact on established vegetation. The compound specifically targets the microtubule formation process during the critical germination phase, when plant cells are most vulnerable to disruption [2] [3].

Research has demonstrated that chlorthal-dimethyl acts by inhibiting germination and meristem growth in susceptible species [3]. The herbicide prevents weed seedlings from emerging through the soil surface by disrupting root and shoot development during the most vulnerable stages of plant establishment. This preemergence activity is particularly valuable in agricultural systems where crop safety during early growth stages is paramount [6].

The selectivity of chlorthal-dimethyl results from differential sensitivity between crop species and target weeds. Brassica and allium crops exhibit natural tolerance to the herbicide, allowing for safe application directly over seeded areas or transplants [6] [7]. This selectivity is enhanced by the compound's specific activity against small-seeded annual species, which are generally more susceptible to microtubule disruption during germination [3].

Spectrum of Controlled Weeds (Annual Grasses vs. Broadleaf Species)

Chlorthal-dimethyl demonstrates exceptional efficacy against a broad spectrum of annual grass species, representing its primary strength in weed management programs. The herbicide provides excellent control of crabgrass (Digitaria species), barnyardgrass (Echinochloa crus-galli), annual bluegrass (Poa annua), foxtails (Setaria species), and ryegrass (Lolium species) [8] [9] [1]. These grass species are particularly susceptible due to their small seed size and vulnerability during the germination process when microtubule formation is most critical.

Field research has consistently shown that chlorthal-dimethyl achieves superior control rates against annual grasses compared to many alternative herbicides. In comparative studies, the compound demonstrated effectiveness ratings that place it among the most reliable preemergence treatments for grass weed management in vegetable production systems [10] [11]. The sustained control provided by chlorthal-dimethyl typically extends throughout the critical early season period when crop establishment is most vulnerable to weed competition.

Broadleaf weed control varies significantly depending on species characteristics and seed size. Chlorthal-dimethyl excels against small-seeded broadleaf species, including common lambsquarters (Chenopodium album), common purslane (Portulaca oleracea), pigweeds (Amaranthus species), and common chickweed (Stellaria media) [8] [1] [3]. These species are highly susceptible to the microtubule disruption mechanism, resulting in consistent control rates exceeding those achieved by many alternative herbicides.

Medium-sized broadleaf weeds receive partial control from chlorthal-dimethyl applications. Species such as little mallow (Malva parviflora) and hairy nightshade (Solanum villosum) experience suppression rather than complete control [3]. This intermediate level of control requires integration with other management strategies to achieve acceptable weed suppression in commercial production systems.

Notably, chlorthal-dimethyl provides no control of mustard family weeds, including shepherd's-purse (Capsella bursa-pastoris) and other cruciferous species [3]. This selectivity pattern reflects the natural tolerance of brassica crops to the herbicide, as both target crops and related weed species share similar physiological responses to the active ingredient. This characteristic necessitates supplemental weed management approaches when mustard family weeds are prevalent in production fields.

Application Protocols for Brassica and Allium Cultivars

Application protocols for brassica crops require precise timing to maximize herbicide efficacy while ensuring crop safety. Chlorthal-dimethyl must be applied as a preemergence treatment immediately after seeding but before weed emergence occurs [7] [12]. For broccoli, cabbage, and cauliflower production, application rates typically range from 2.99 to 4.76 pounds active ingredient per acre, with specific rates determined by soil type, organic matter content, and expected weed pressure [13].

Brassica crop applications require banded treatments to minimize environmental exposure and optimize cost-effectiveness [14] [13]. The banded application protocol involves treating only the crop row area, typically covering 12 to 18 inches of soil surface over the planted row. This approach reduces the total amount of herbicide applied per field while maintaining effective weed control in the critical crop zone where competition is most detrimental to yield.

Soil preparation protocols emphasize the importance of achieving a fine, uniform seedbed free from crop residue and debris [14]. The soil surface must be moist at application time to facilitate herbicide activation and uptake by germinating weed seeds. Irrigation or rainfall within 24 to 48 hours after application is essential for optimal herbicide performance, as dry soil conditions significantly reduce efficacy.

Allium crop applications follow modified protocols that accommodate the unique growth characteristics and sensitivity of onion, garlic, and leek crops. Application rates for allium species typically range from 5.55 to 6.08 pounds active ingredient per acre for dry and green onions, with garlic applications requiring higher rates of 9.0 to 18.0 pounds per acre [14] [13]. These elevated rates reflect the slower emergence and extended vulnerability period characteristic of allium crops.

Onion production systems benefit from partial exemptions from banding requirements in certain counties and seasons, allowing for broadcast applications when conditions warrant [13]. This flexibility acknowledges the critical importance of early season weed control in onion production, where slow crop emergence and minimal early season canopy development create extended periods of vulnerability to weed competition.

Timing considerations for allium crops emphasize application immediately after seeding or transplanting, with the herbicide providing a protective barrier during the extended germination period [14] [15]. For garlic production, applications can be made directly over transplants without crop injury, providing immediate protection against weed establishment [15]. Lay-by applications are permitted for established allium crops, extending the window for weed management intervention.

All application protocols require adherence to a 12-hour restricted entry interval following treatment [7] [12] [15]. This safety measure protects agricultural workers from potential exposure while allowing necessary field operations to resume promptly after the restriction period expires.

Comparative Efficacy Against Alternative Herbicides (Dinitroaniline Class)

Comparative analysis of chlorthal-dimethyl against dinitroaniline herbicides reveals significant differences in weed control spectrum, application requirements, and rotational crop impacts. Trifluralin, a primary dinitroaniline alternative, provides excellent grass weed control but demonstrates limited broadleaf weed efficacy compared to chlorthal-dimethyl [16] [17]. This limitation is particularly pronounced in coastal California production systems where broadleaf weeds constitute the primary weed pressure in vegetable crops [13].

Trifluralin requires mechanical incorporation to depths of 2 to 3 inches for optimal performance, contrasting with chlorthal-dimethyl's surface application protocol [13]. This incorporation requirement adds operational complexity and cost to production systems while potentially disrupting shallow-planted crops or recently transplanted vegetables. The incorporation step also creates scheduling constraints that may conflict with optimal planting windows or soil condition requirements.

Rotational crop restrictions represent a critical limitation for dinitroaniline herbicides in intensive vegetable production systems. Trifluralin residues can persist for up to 12 months, creating phytotoxicity risks for sensitive rotational crops including spinach, sugar beets, and corn [13]. These extended restrictions limit cropping flexibility and may force suboptimal rotation choices that compromise overall system productivity and sustainability.

Pendimethalin offers improved broadleaf weed control compared to trifluralin while maintaining excellent grass weed suppression [18] [16]. However, rotational crop restrictions remain problematic, with plantback intervals extending 12 to 20 months for most vegetable crops [13]. These extended restrictions are particularly limiting in California production systems where multiple crops per year and diverse rotations are standard practices.

Cost analysis reveals that dinitroaniline herbicides generally provide lower material costs per acre compared to chlorthal-dimethyl [13]. However, this cost advantage is often offset by reduced efficacy requiring supplemental treatments, increased cultivation expenses, and higher hand weeding costs to achieve acceptable weed control levels. Economic evaluation of herbicide programs must consider total weed management costs rather than herbicide material costs alone.

Field research has consistently demonstrated that chlorthal-dimethyl provides superior broadleaf weed control compared to dinitroaniline alternatives in direct comparison studies [10] [11]. In habanero pepper trials, chlorthal-dimethyl achieved 1.88 percent ground cover compared to 1.5 percent for trifluralin, indicating comparable overall performance despite different weed control spectrums [11]. However, the broadleaf control advantage of chlorthal-dimethyl becomes more pronounced in cropping systems where these weed species predominate.

Chlorthal-dimethyl has experienced a complex regulatory journey across global agricultural markets since its initial development. The compound was first registered for use in the United States in 1958 as a selective preemergent herbicide for weed control on turf grasses [1] [2] [3]. This initial registration marked the beginning of its widespread adoption in agricultural applications, particularly for the control of annual grasses such as crabgrass and certain annual broadleaved weeds [2].

The regulatory landscape varied significantly across different jurisdictions. While the United States provided the initial regulatory approval, the European Union took a markedly different approach. The European Commission completed a comprehensive evaluation of chlorthal-dimethyl in 2009 under Directive 91/414/EEC, ultimately deciding not to include the substance in Annex I, effectively banning its use in plant protection products across the European Union [4] [5]. This decision was formalized through Commission Decision 2009/715/EC of 23 September 2009, which required the withdrawal of all authorizations for plant protection products containing chlorthal-dimethyl [4] [5].

Australia's regulatory approach initially differed from the European Union, with chlorthal-dimethyl being approved for use in 2004 [6]. The Australian Pesticides and Veterinary Medicines Authority subsequently registered twelve products containing chlorthal-dimethyl for use in vegetable crops, lawns, and cotton [7] [8]. However, this regulatory stance underwent a dramatic reversal in 2024, as detailed in subsequent sections.

Canada's regulatory position represented a middle ground approach. Health Canada's Pest Management Regulatory Agency conducted a re-evaluation of chlorthal-dimethyl and proposed continued registration in 2008, subject to implementation of risk-reduction measures [9]. The Canadian assessment concluded that products containing chlorthal-dimethyl did not present unacceptable risks to human health or the environment when used according to revised label directions [9].

New Zealand maintained approval for chlorthal-dimethyl use until 2024, when regulatory concerns prompted a reassessment process [10]. Japan presented a unique regulatory scenario, with the substance receiving limited approval in 2021 specifically for tobacco sucker control applications, representing a highly restricted use pattern compared to other jurisdictions [11].

Country/RegionInitial RegistrationMajor Regulatory ActionsCurrent Status (2024)Rationale for Action
United States1958Registration Standard 1988; Emergency Suspension Aug 2024; Final Cancellation Oct 2024Cancelled/BannedFetal thyroid hormone disruption; Imminent health hazard
European UnionNot approvedNon-inclusion decision Sept 2009; Banned from plant protection productsBanned since 2009Risks to human health and environment
Australia2004Immediate cancellation Oct 2024Cancelled/BannedImminent risk to human health (fetal development)
Canada1958 (estimated)Re-evaluation proposed 2008; Continued registration with restrictionsRegistered with restrictionsRisks manageable with mitigation measures
New ZealandApprovedTemporary restriction Sept 2024Restricted useRisks to fetal development from endocrine effects
Japan2021 (limited use)Approved for tobacco sucker control 2021Limited registrationLimited approval for specific tobacco use

Australian Pesticides and Veterinary Medicines Authority Cancellation Rationale and Imminent Risk Assessment

The Australian Pesticides and Veterinary Medicines Authority made an unprecedented decision on 9 October 2024 to immediately cancel all twelve products containing chlorthal-dimethyl [7] [8]. This action was taken under section 35A of the Agricultural and Veterinary Chemicals Code, which provides authority for immediate cancellation when there is an imminent risk to persons of serious injury or serious illness [12].

The APVMA's assessment identified direct exposure risks during multiple scenarios, including mixing, loading, and applying the chemical, as well as from residue remaining on treated crops and turf for up to five days following application [8]. The primary concern centered on the risk to unborn babies via maternal exposure, with potential effects including low birth weight, impaired brain development, decreased Intelligence Quotient, and impaired motor skills later in life [8].

The APVMA's decision-making process was triggered by the United States Environmental Protection Agency's emergency suspension of chlorthal-dimethyl on 7 August 2024 [12]. Following consideration of the United States Environmental Protection Agency's rationale, the APVMA conducted an audit of their data holdings and identified that additional information was available to the United States Environmental Protection Agency which formed the basis of their decision [12].

On 30 August 2024, the APVMA issued written notices under section 159 of the Agricultural and Veterinary Chemicals Code to holders of approvals requiring submission of scientific investigations regarding chlorthal-dimethyl's interaction with the endocrine system and potential neurotoxicity studies [12]. The APVMA received one submission containing results of a study investigating endocrine system interactions, particularly thyroid pathways in rats during gestation and early development [12].

The APVMA's risk assessment concluded that use of all currently registered chlorthal-dimethyl products could not be carried out without exposing unborn children to unacceptable levels of the substance [12]. The assessment further determined that any possible variations to product labels incorporating additional mitigation measures would not result in acceptable risk levels [12].

The twelve cancelled products encompassed a range of formulations and concentrations, as detailed in the following table:

Registration NumberProduct NameCompanyCancellation Date
59137Nufarm Chlorthal-Dimethyl 900 HerbicideNufarm Australia Limited9 October 2024
65212Imtrade Pterodactyl 900 WG Pre-Emergence HerbicideImtrade Australia Pty Ltd9 October 2024
67445KDPC Prethal 750WG HerbicideKD Plant Care Pty Ltd9 October 2024
68349Novaguard Chlorthal 750 WG HerbicideNovaguard Pty Ltd9 October 2024
69085Ezycrop Chlorthal 750 WG HerbicideEzycrop Pty Ltd9 October 2024
69626Farmalinx Dynamo 750 HerbicideFarmalinx Pty Ltd9 October 2024
69680AC Discord 750 WG HerbicideAxichem Pty Ltd9 October 2024
81334MacPhersons Chlorthal 900 WG HerbicideEurochem Pty Ltd9 October 2024
83116Lawthal 750WG HerbicideNutrien Ag Solutions Limited9 October 2024
85327Hemani Chlorthal 750 WG HerbicideHemani Australia Pty Ltd9 October 2024
88705Titan Chlorthal 900 WG Pre-Emergence HerbicideTitan Ag Pty Ltd9 October 2024
93154Dacthal 900 WG Pre-Emergence HerbicideAgnova Technologies Pty Ltd9 October 2024

The APVMA's decision brought Australia into alignment with international counterparts and was undertaken without a phase-out period due to the assessed risk to human health [7]. The Authority emphasized that the risk of continued use was considered unacceptable as the risk of exposure could not be effectively mitigated [7].

United States Environmental Protection Agency Emergency Suspension: Toxicological Justification

The United States Environmental Protection Agency's emergency suspension of chlorthal-dimethyl on 6 August 2024 represented the first time in almost 40 years that the Agency had taken such emergency action [13]. This unprecedented decision was based on determinations that continued sale, distribution, or use of chlorthal-dimethyl products would pose an imminent hazard, and that an emergency existed that did not permit holding a hearing before suspending the products [14].

The toxicological justification for the emergency action centered on the risk of thyroid hormone perturbations in the fetuses of female bystanders and workers who apply chlorthal-dimethyl or who enter treated fields after application [13] [14]. The United States Environmental Protection Agency's concerns were based on evidence that pregnant individuals may be exposed to chlorthal-dimethyl at levels higher than those that cause fetal thyroid hormone disruption, while not causing thyroid effects in the pregnant individual [14].

The regulatory review process leading to the emergency suspension began in 2013, when the Agency issued a Data Call-In to AMVAC Chemical Corporation, the sole manufacturer of chlorthal-dimethyl, requiring submission of more than 20 studies to support existing registrations [15]. The required data, due in January 2016, included a comprehensive study of the effects of chlorthal-dimethyl on thyroid development and function in adults and developing young before and after birth [15].

A pivotal component of the toxicological assessment was the Comparative Thyroid Assay study, which AMVAC subsequently submitted in August 2022 [14]. The results of this definitive study indicated that very low levels of chlorthal-dimethyl cause thyroid hormone perturbations in fetal rats [14]. The level of exposure at which fetal hormone perturbations were observed was 1 milligram per kilogram per day, which was at least 10-fold lower than the dose that did not cause adverse thyroid effects in maternal animals [14].

The toxicological significance of these findings was underscored by the fact that the observed exposure level was lower than levels at which the United States Environmental Protection Agency estimates human users of chlorthal-dimethyl are currently being exposed, with maximum estimated exposure of 2.42 milligrams per kilogram per day for occupational handlers [14]. The Agency's May 2023 occupational and residential exposure assessment identified risks of concern for multiple scenarios, including occupational scenarios for handlers and post-application workers, residential post-application scenarios, and non-occupational scenarios [14].

The downstream effects of thyroid hormone perturbations in the fetus were identified as potentially including low birth weight and irreversible, lifelong impacts to children exposed in utero, such as impaired brain development and motor skills [14]. The United States Environmental Protection Agency emphasized that these health problems associated with thyroid hormone perturbations have long-lasting consequences for children exposed before birth and, when later identified, would not likely be recognized as resulting from prior pesticide exposure [14].

The Agency's assessment concluded that the risks identified could not be sufficiently mitigated through any means except cancellation and immediate suspension of all products containing chlorthal-dimethyl [14]. This determination was based on the assessment that even with proposed risk mitigation measures, continued use under current approved product labels could result in pregnant individuals being unknowingly exposed to chlorthal-dimethyl at levels greater than those at which adverse effects were observed in the Comparative Thyroid Assay [14].

International Regulatory Alignment: European Union, Canada, and Japan

The international regulatory response to chlorthal-dimethyl has demonstrated varying degrees of alignment, with some jurisdictions taking precautionary approaches while others have maintained more permissive regulatory positions. The European Union established the most restrictive regulatory precedent, implementing a comprehensive ban on chlorthal-dimethyl in plant protection products through Commission Decision 2009/715/EC [4] [5].

The European Commission's decision was based on a thorough evaluation of chlorthal-dimethyl's effects on human health and the environment, conducted in accordance with the provisions of Regulations 451/2000 and 1490/2002 for a range of uses proposed by the notifier [4]. The evaluation process designated rapporteur Member States to submit relevant assessment reports and recommendations to the European Food Safety Authority [4]. The Commission's determination that chlorthal-dimethyl should not be included in Annex I to Council Directive 91/414/EEC effectively prohibited its use throughout the European Union [4] [5].

The European Union's regulatory action preceded the United States Environmental Protection Agency's emergency suspension by fifteen years, demonstrating an early recognition of the potential risks associated with chlorthal-dimethyl [4] [5]. This regulatory decision was subsequently incorporated into the Rotterdam Convention framework, with the substance being listed in Annex I to Regulation 689/2008 concerning the export and import of dangerous chemicals [16].

Canada's regulatory approach has differed significantly from both the European Union and the United States positions. Health Canada's Pest Management Regulatory Agency conducted a re-evaluation of chlorthal-dimethyl under Re-evaluation Program 1, which relied on foreign reviews, particularly United States Environmental Protection Agency Reregistration Eligibility Decision documents [9]. The Canadian assessment concluded that products containing chlorthal-dimethyl did not present unacceptable risks to human health or the environment when used according to revised label directions [9].

The Canadian regulatory framework established Maximum Residue Limits for chlorthal-dimethyl across various food commodities, including 5 parts per million on mustard greens and turnip greens, 2 parts per million on beans, black-eyed peas, collards, kale, lettuce, peppers, potatoes, soybeans, strawberries, sweet potatoes, turnips, and yams, and 1 part per million on brassica vegetables, cantaloupes, cauliflower, cucumbers, eggplants, garlic, honeydew melons, onions, summer squash, tomatoes, watermelons, and winter squash [9].

Japan's regulatory position represents a unique approach within the international regulatory landscape. The Japanese regulatory agency FAMIC approved a limited registration for chlorthal-dimethyl in 2021, specifically for tobacco sucker control applications [11]. This approval was for a product called White Ribbon, which combines chlorthal-dimethyl with dodecyl-alcohol and must be applied as a 30 to 50 times diluted solution after tobacco topping operations [11].

The Japanese regulatory approach demonstrates a targeted risk management strategy that allows for highly specific applications while maintaining restrictions on broader agricultural uses [11]. This regulatory framework contrasts with the comprehensive bans implemented by the United States and Australia, as well as the broader agricultural applications permitted in Canada.

The international regulatory alignment analysis reveals distinct approaches to risk management, with some jurisdictions prioritizing precautionary principles while others emphasize risk mitigation through use restrictions and label modifications. The following table summarizes the current regulatory positions:

Country/RegionRegulatory DecisionDecision DateAlignment with US EPAPrimary Concern
United StatesEmergency Suspension & CancellationAugust 2024Original decisionFetal thyroid hormone disruption
European UnionNon-inclusion in Annex ISeptember 2009Preceded US actionHuman health and environmental risks
AustraliaImmediate CancellationOctober 2024Followed US actionImminent risk to human health
CanadaContinued Registration with Restrictions2008 (proposed)Different approachManageable risks with mitigation
New ZealandTemporary RestrictionSeptember 2024Followed US actionEndocrine effects on fetal development
JapanLimited Registration2021Different approachLimited specific use approval

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]

Color/Form

CRYSTALS FROM METHANOL
COLORLESS CRYSTALS

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

331.899069 g/mol

Monoisotopic Mass

329.902019 g/mol

Boiling Point

365.0 °C

Heavy Atom Count

18

LogP

4.28 (LogP)
log Kow = 4.40 @ 25 °C

Odor

ESSENTIALLY ODORLESS

Appearance

Solid powder

Melting Point

155-156 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZU3X5G2QLR

Vapor Pressure

0.0000025 [mmHg]
2.5X10-6 mm Hg at 25 °C

Impurities

Dimethyl tetrachloroterephthalate is known to contain hexachlorobenzene at <0.3%.

Other CAS

1861-32-1

Absorption Distribution and Excretion

IT IS METABOLIZED IN ANIMALS TO MONOMETHYL ESTER AND CHLORTHAL WHICH ARE ELIMINATED IN URINE.
METABOLISM STUDIES IN MAN & DOG INDICATE THAT...HYDROLYSIS OF ESTER BONDS OCCUR...RESULTING IN URINARY EXCRETION OF MONO- OR DICARBOXYLIC ACID DERIV. REMAINDER /IS/ EXCRETED UNCHANGED IN FECES. NO APPRECIABLE STORAGE IN BODY TISSUE HAS BEEN DEMONSTRATED.
NO RESIDUES OF DACTHAL WERE FOUND IN MILK OF DAIRY COWS FED THIS CMPD. ABOUT 1% OF INTACT DACTHAL WAS FOUND IN MANURE. DACTHAL MONOACID, 2,3,5,6-TETRACHLOROMONOMETHYLTEREPHTHALATE, WAS ELIMINATED VIA MANURE (3.3%) AND URINE (90.9%).
...NOT ABSORBED BY FOLIAGE. ...NOT TRANSLOCATED IN THE PLANT. ...KILLS GERMINATING SEEDS; EXACT MECHANISM NOT YET KNOWN. ...NOT CONSIDERED TO BE METABOLIZED BY PLANTS.

Metabolism Metabolites

DACTHAL MONOACID, 2,3,5,6-TETRACHLOROMONOMETHYLTEREPHTHALATE, WAS ELIMINATED VIA MANURE (3.3%) AND URINE (90.9%). BEEF LIVER SLICES RAPIDLY PRODUCED THIS SAME METABOLITE. INCUBATION OF DACTHAL WITH RUMEN CONTENTS DID NOT DECOMPOSE DACTHAL.
Studies in man and dog indicate that substantial hydrolysis of the ester bonds occurs ... resulting in the urinary excretion of mono- or dicarboxylic acid derivatives.

Wikipedia

Dimethyl_tetrachloroterephthalate

Use Classification

Agrochemicals -> Pesticides
HERBICIDES

Methods of Manufacturing

BY ESTERIFICATION WITH METHYL ALCOHOL OF TETRACHLOROTEREPHTHALIC ACID.
THE ESTER IS PRODUCED BY THE CHLORINATION OF TEREPHTHALOYL CHLORIDE...& REACTION WITH METHANOL.
Dimethyl tetrachloroterephthalate can be prepared by chlorination of p-xylene, conversion of the resulting reaction products to 2,3,5,6-tetrachloroterephthaloyl chloride, and reaction with methanol to yield the dimethyl ester.

General Manufacturing Information

INCOMPATIBILITIES: COMPATIBLE WITH MOST OTHER PESTICIDES; NO UNUSUAL HARD WATER PROBLEMS.
IT IS PRE-EMERGENCE HERBICIDE RECOMMENDED FOR CONTROL OF ANNUAL WEEDS IN MANY CROPS @ RATES OF 6-14 KG/HECTARE.
US Patent 2,923,634 for preparation; Lindeman (1960 to Diamond Alkali)

Analytic Laboratory Methods

ANALYSIS.../IS/ BY GAS CHROMATOGRAPHY; BY INFRARED; METHOD AVAILABLE FROM DIAMOND SHAMROCK CHEMICAL COMPANY.
...RESIDUES MAY BE DETERMINED BY COLORIMETRIC METHOD AND COULOMETRIC GAS LIQ CHROMATOGRAPHY.
GENERAL SAMPLE, GAS CHROMATOGRAPHY. GENERAL SAMPLE; COLUMN CHROMATOGRAPHY; GAS CHROMATOGRAPHY. DETERMINATION OF RESIDUES OF DACTHAL HERBICIDE IN VEGETABLES & AGRONOMIC CROPS.
GENERAL SAMPLE; COLUMN CHROMATOGRAPHY; GAS CHROMATOGRAPHY. DETERMINATION OF RESIDUES OF DACTHAL HERBICIDE IN VEGETABLES & AGRONOMIC CROPS.
For more Analytic Laboratory Methods (Complete) data for DIMETHYL TETRACHLOROTEREPHTHALATE (10 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN THE PURE STATE
STABLE TO UV IRRADIATION

Dates

Last modified: 08-15-2023

Understanding Compression-Induced Amorphization of Crystalline Posaconazole

Chengbin Huang, Gerard Klinzing, Adam Procopio, Fengyuan Yang, Jie Ren, Rubi Burlage, Lei Zhu, Yongchao Su
PMID: 30575400   DOI: 10.1021/acs.molpharmaceut.8b01122

Abstract

Process-induced phase transformations (PIPTs) of active pharmaceutical ingredients (APIs) can alter APIs' physicochemical properties and impact performance of pharmaceutical drug products. In this study, we investigated compression-induced amorphization of crystalline posaconazole (POSA), where the impact of mechanical stresses and excipients on amorphization were explored.
F solid-state NMR (ssNMR) was utilized to detect and quantify amorphous content in the compressed tablets, and finite element analysis (FEA) was conducted to understand stress distributions in the compression process. Both applied macroscopic axial stress and shear stress were found to be important to amorphization of crystalline POSA. Punch velocity, an important compression process parameter, had negligible effect on amorphization up to 100 mm/s. Two diluents, microcrystalline cellulose (MCC) and dibasic calcium phosphate anhydrous (DCPA), and one lubricant, magnesium stearate (MgSt), were evaluated for their impact on amorphization in this study. It was found that both MCC and DCPA significantly enhanced amorphization of POSA at a low drug loading (5% w/w). The 1% (w/w) blended lubricant effectively reduced the amorphous content in MCC-POSA tablets; however, it had minimal effect on either neat POSA or DCPA-POSA tablets. Drug loading, or excipient concentration, was demonstrated to have a significant impact on the extent of amorphization. These observed excipient effects support the important role of interparticulate stresses in amorphization of crystalline POSA.


Atmospheric deposition of current use pesticides in the Arctic: snow core records from the Devon Island Ice Cap, Nunavut, Canada

Xianming Zhang, Torsten Meyer, Derek C G Muir, Camilla Teixeira, Xiaowa Wang, Frank Wania
PMID: 24158382   DOI: 10.1039/c3em00433c

Abstract

Current use pesticides (CUPs) have been detected in the Arctic, even though there are no direct sources and their long range atmospheric transport potential is generally lower than that of legacy pesticides. Data on the deposition of CUPs in the Arctic are required to assess the impact of their global usage and emission. In this study, selected CUPs were measured in the layers of a snow pit sampled on the Devon Ice Cap, Nunavut, Canada. The oldest sampled layers correspond to deposition from the early 1990s. Dacthal and endosulfan sulfate were most frequently detected, with peak deposition fluxes of 1.0 and 0.4 pg cm(-2) per year. While endosulfan sulfate was more abundant than its parent compounds in most years, endosulfan (sum of α and β isomers) was predominant in 2003 and 2006, which together with air mass backward trajectories suggests a possible origin from ongoing use in Eurasia. The interannual variation in CUP deposition fluxes could not be explained with annual variations in the extent of air mass origin over agricultural lands, suggesting that other factors, such as the interannual variation in pesticide use, play a role in affecting the long range transport of CUPs to the Arctic. The very high variability in the concentrations of CUPs in the horizontal layers of Arctic ice caps is most plausibly explained by the highly episodic nature of long range atmospheric transport and deposition. While this strong influence of rare events limits the suitability of ice caps as reliable records of historical trends in Arctic contaminant deposition with annual resolution, the presence of concentration peaks in the ice record is proof of the possibility of such transport and deposition.


Composite scaffolds of dicalcium phosphate anhydrate /multi-(amino acid) copolymer: in vitro degradability and osteoblast biocompatibility

Qianqian Yao, Jun Ye, Qian Xu, Anchun Mo, Ping Gong
PMID: 25554826   DOI: 10.1080/09205063.2014.994946

Abstract

This study aims to evaluate in vitro degradability and osteoblast biocompatibility of dicalcium phosphate anhydrate/multi-(amino acid) (DCPA/MAA) composites prepared by in situ polymerization method. The results revealed that the composites could be slowly degraded in PBS solution, with weight loss of 9.5 ± 0.2 wt.% compared with 12.2 ± 0.2 wt.% of MAA copolymer after eight weeks, and the changes of pH value were in the range of 7.18-7.4 and stabilized at 7.24. In addition, the compressive strength of the composite decreased from 98 to 62 MPa while that of MAA copolymer from 117 to 86 MPa. Furthermore, with non-toxicity demonstrated by 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide assay, the addition of DCPA to the MAA copolymer evidenced an enhancement of osteoblast differentiation and attachment compared with pure MAA materials regarding to alkaline phosphatase activity as well as initial cell adhesion. The results indicated that the DCPA/MAA scaffolds with good osteoblast biocompatibility, degradability, and sufficient strength had promising potential application in bone tissue engineering.


Trophodynamics of current use pesticides and ecological relationships in the Bathurst region vegetation-caribou-wolf food chain of the Canadian Arctic

Adam D Morris, Derek C G Muir, Keith R Solomon, Camilla Teixeira, Mark Duric, Xiaowa Wang
PMID: 24975230   DOI: 10.1002/etc.2634

Abstract

The bioaccumulation of current use pesticides (CUPs) and stable isotopes of carbon and nitrogen were investigated in vegetation-caribou-wolf food chain in the Bathurst region (Nunavut, Canada). Volumetric bioconcentration factors (BCF(v)) in vegetation were generally greatest for dacthal (10-12) ≥ endosulfan sulfate (10-11) > ß-endosulfan (>9.0-9.7) ≥ pentachloronitrobenzene (PCNB; 8.4-9.6) > α-endosulfan (8.3-9.3) > chlorpyrifos (8.0-8.7) >chlorothalonil (7.6-8.3). The BCF(v) values in vegetation were significantly correlated with the logarithm of the octanol-air partition coefficients (log K(OA)) of CUPs (r(2) = 0.90, p = 0.0040), although dacthal was an outlier and not included in this relationship. Most biomagnification factors (BMFs) for CUPs in caribou:diet comparisons were significantly less than 1. Similarly, the majority of wolf:caribou BMFs were either significantly less than 1 or were not statistically greater than 1. Significant trophic magnification factors (TMFs) were all less than 1, indicating that these CUPs exhibit trophic dilution through this terrestrial food chain. The log K(OA) reasonably predicted bioconcentration in vegetation for most CUPs but was not correlated with BMFs or TMFs in mammals. Our results, along with those of metabolic studies, suggest that mammals actively metabolize these CUPs, limiting their biomagnification potential despite entry into the food chain through effective bioconcentration in vegetation.


Contaminant residues and declines of the Cascades frog (Rana cascadae) in the California Cascades, USA

Carlos Davidson, Kerri Stanley, Staci Massey Simonich
PMID: 22639410   DOI: 10.1002/etc.1902

Abstract

Populations of Cascades frogs (Rana cascadae) have declined precipitously in the Mount Lassen area, but remain abundant in the other half of their California range in the Klamath Mountains. To evaluate the role of contaminants in Cascade frog declines, we sampled sediment and frog tadpole tissue at 31 sites where Cascades frogs had disappeared and sites where Cascades frogs are still present across the Lassen and Klamath regions. Pacific chorus frogs (Pseudacris regilla) were tested and used as surrogates for residue concentrations in Cascades frogs. We analyzed a total of 79 tadpole samples for 73 semivolatile contaminants including pesticides, polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons (PAHs). The most frequently detected residue was endosulfan sulfate, followed by dacthal, chlorpyrifos, PCB 187, endosulfan II, trans-chlordane, and trans-nonachlor. Chorus frogs had similar residue concentrations as Cascades frogs for most but not all chemicals, indicating that chorus frogs can serve as a reasonable proxy for chemical concentrations in Cascades frogs. None of the contaminants in tissue or sediment had significantly higher concentrations at sites where Cascades frogs have disappeared than at sites where Cascades frogs are still present. We found no evidence to support the hypothesis that the contaminants analyzed have contributed to the decline of Cascades frogs in northern California, although we were able to analyze only a handful of the over 300 pesticides currently used in the area.


Current-use pesticide transport to Costa Rica's high-altitude tropical cloud forest

Chubashini Shunthirasingham, Todd Gouin, Ying D Lei, Clemens Ruepert, Luisa E Castillo, Frank Wania
PMID: 21898568   DOI: 10.1002/etc.671

Abstract

To gain insight into the atmospheric transport and deposition of organic contaminants in high-altitude forests in the humid tropics, pesticides were analyzed in air, water, and soil samples from Costa Rica. Passive samplers deployed across the country revealed annually averaged air concentrations of chlorothalonil, endosulfan, and pendimethalin that were higher in areas with intensive agricultural activities than in more remote areas. Atmospheric concentrations were particularly high in the intensively cultivated central valley. Only endosulfan and its degradation products were found in soils sampled along an altitudinal transect on the northern side of Volcano Turrialba, which is facing heavily cultivated coastal plains. Consistent with calculations of cold trapping in tropical mountains, concentrations of endosulfan sulfate increased with altitude. Pesticide levels in lake, creek, fog, and arboreal water samples from high-elevation cloud forests were generally below 10 ng · L(-1). Endosulfan sulfate was the most abundant pesticide in water, with concentrations ranging from 0.4 to 9.4 ng · L(-1). Its levels were highest in water sampled from bromeliads. Levels of total endosulfan in water are much lower than the reported median lethal concentration (LC50) value for acute toxicity of α-endosulfan to tadpoles. Although this suggests that the presence of pesticide might not have a direct impact on amphibian populations, the possibility of effects of chronic exposure to a mixture of substances cannot be excluded. Fog was relatively enriched in some of the analyzed pesticides, such as dacthal and chlorothalonil, and may constitute an important deposition pathway to high-altitude tropical cloud forest.


Deposition and accumulation of airborne organic contaminants in Yosemite National Park, California

M Alisa Mast, David A Alvarez, Steven D Zaugg
PMID: 22189687   DOI: 10.1002/etc.1727

Abstract

Deposition and accumulation of airborne organic contaminants in Yosemite National Park were examined by sampling atmospheric deposition, lichen, zooplankton, and lake sediment at different elevations. Passive samplers were deployed in high-elevation lakes to estimate surface-water concentrations. Detected compounds included current-use pesticides chlorpyrifos, dacthal, and endosulfans and legacy compounds chlordane, dichlorodiphenyltrichloroethane-related compounds, dieldrin, hexachlorobenzene, and polychlorinated biphenyls. Concentrations in snow were similar among sites and showed little variation with elevation. Endosulfan concentrations in summer rain appeared to coincide with application rates in the San Joaquin Valley. More than 70% of annual pesticide inputs from atmospheric deposition occurred during the winter, largely because most precipitation falls as snow. Endosulfan and chlordane concentrations in lichen increased with elevation, indicating that mountain cold-trapping might be an important control on accumulation of these compounds. By contrast, chlorpyrifos concentrations were inversely correlated with elevation, indicating that distance from source areas was the dominant control. Sediment concentrations were inversely correlated with elevation, possibly because of the organic carbon content of sediments but also perhaps the greater mobility of organic contaminants at lower elevations. Surface-water concentrations inferred from passive samplers were at sub-parts-per-trillion concentrations, indicating minimal exposure to aquatic organisms from the water column. Concentrations in sediment generally were low, except for dichlorodiphenyldichloroethane in Tenaya Lake, which exceeded sediment guidelines for protection of benthic organisms.


Development of Tablet Formulation of Amorphous Solid Dispersions Prepared by Hot Melt Extrusion Using Quality by Design Approach

Anjali Agrawal, Mayur Dudhedia, Weibin Deng, Kevin Shepard, Li Zhong, Edward Povilaitis, Ewa Zimny
PMID: 26757898   DOI: 10.1208/s12249-015-0472-0

Abstract

The objective of the study was to identify the extragranular component requirements (level and type of excipients) to develop an immediate release tablet of solid dispersions prepared by hot melt extrusion (HME) process using commonly used HME polymers. Solid dispersions of compound X were prepared using polyvinyl pyrrolidone co-vinyl acetate 64 (PVP VA64), Soluplus, and hypromellose acetate succinate (HPMCAS-LF) polymers in 1:2 ratio by HME through 18 mm extruder. A mixture design was employed to study effect of type of polymer, filler (microcrystalline cellulose (MCC), lactose, and dicalcium phosphate anhydrous (DCPA)), and disintegrant (Crospovidone, croscarmellose sodium, and sodium starch glycolate (SSG)) as well as level of extrudates, filler, and disintegrant on tablet properties such as disintegration time (DT), tensile strength (TS), compactibility, and dissolution. Higher extrudate level resulted in longer DT and lower TS so 60-70% was the maximum amount of acceptable extrudate level in tablets. Fast disintegration was achieved with HPMCAS-containing tablets, whereas Soluplus- and PVP VA64-containing tablets had higher TS. Crospovidone and croscarmellose sodium were more suitable disintegrant than SSG to achieve short DT, and MCC was a suitable filler to prepare tablets with acceptable TS for each studied HME polymer. The influence of extragranular components on dissolution from tablets should be carefully evaluated while finalizing tablet composition, as it varies for each HME polymer. The developed statistical models identified suitable level of fillers and disintegrants for each studied HME polymer to achieve tablets with rapid DT (<15 min) and acceptable TS (≥1 MPa at 10-15% tablet porosity), and their predictivity was confirmed by conducting internal and external validation studies.


Stability of the transthyretin molecule as a key factor in the interaction with a-beta peptide--relevance in Alzheimer's disease

Carlos A Ribeiro, Maria João Saraiva, Isabel Cardoso
PMID: 23028965   DOI: 10.1371/journal.pone.0045368

Abstract

Transthyretin (TTR) protects against A-Beta toxicity by binding the peptide thus inhibiting its aggregation. Previous work showed different TTR mutations interact differently with A-Beta, with increasing affinities correlating with decreasing amyloidogenecity of the TTR mutant; this did not impact on the levels of inhibition of A-Beta aggregation, as assessed by transmission electron microscopy. Our work aimed at probing differences in binding to A-Beta by WT, T119M and L55P TTR using quantitative assays, and at identifying factors affecting this interaction. We addressed the impact of such factors in TTR ability to degrade A-Beta. Using a dot blot approach with the anti-oligomeric antibody A11, we showed that A-Beta formed oligomers transiently, indicating aggregation and fibril formation, whereas in the presence of WT and T119M TTR the oligomers persisted longer, indicative that these variants avoided further aggregation into fibrils. In contrast, L55PTTR was not able to inhibit oligomerization or to prevent evolution to aggregates and fibrils. Furthermore, apoptosis assessment showed WT and T119M TTR were able to protect against A-Beta toxicity. Because the amyloidogenic potential of TTR is inversely correlated with its stability, the use of drugs able to stabilize TTR tetrameric fold could result in increased TTR/A-Beta binding. Here we showed that iododiflunisal, 3-dinitrophenol, resveratrol, [2-(3,5-dichlorophenyl)amino] (DCPA) and [4-(3,5-difluorophenyl)] (DFPB) were able to increase TTR binding to A-Beta; however only DCPA and DFPB improved TTR proteolytic activity. Thyroxine, a TTR ligand, did not influence TTR/A-Beta interaction and A-Beta degradation by TTR, whereas RBP, another TTR ligand, not only obstructed the interaction but also inhibited TTR proteolytic activity. Our results showed differences between WT and T119M TTR, and L55PTTR mutant regarding their interaction with A-Beta and prompt the stability of TTR as a key factor in this interaction, which may be relevant in AD pathogenesis and for the design of therapeutic TTR-based therapies.


The role of calcium release activated calcium channels in osteoclast differentiation

Yandong Zhou, Tricia L Lewis, Lisa J Robinson, Kathy M Brundage, Rosana Schafer, Karen H Martin, Harry C Blair, Jonathan Soboloff, John B Barnett
PMID: 20839232   DOI: 10.1002/jcp.22423

Abstract

Osteoclasts are specialized macrophage derivatives that secrete acid and proteinases to mobilize bone for mineral homeostasis, growth, and replacement or repair. Osteoclast differentiation generally requires the monocyte growth factor m-CSF and the TNF-family cytokine RANKL, although differentiation is regulated by many other cytokines and by intracellular signals, including Ca(2+). Studies of osteoclast differentiation in vitro were performed using human monocytic precursors stimulated with m-CSF and RANKL, revealing significant loss in both the expression and function of the required components of store-operated Ca(2+) entry over the course of osteoclast differentiation. However, inhibition of CRAC using either the pharmacological agent 3,4-dichloropropioanilide (DCPA) or by knockdown of Orai1 severely inhibited formation of multinucleated osteoclasts. In contrast, no effect of CRAC channel inhibition was observed on expression of the osteoclast protein tartrate resistant acid phosphatase (TRAP). Our findings suggest that despite the fact that they are down-regulated during osteoclast differentiation, CRAC channels are required for cell fusion, a late event in osteoclast differentiation. Since osteoclasts cannot function properly without multinucleation, selective CRAC inhibitors may have utility in management of hyperresorptive states.


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